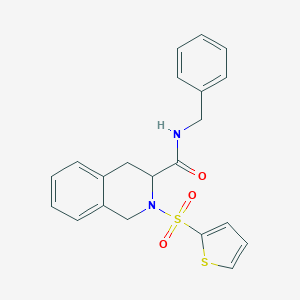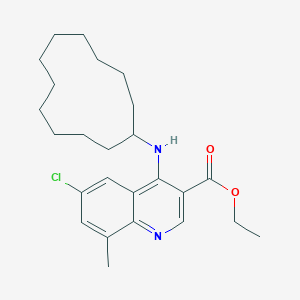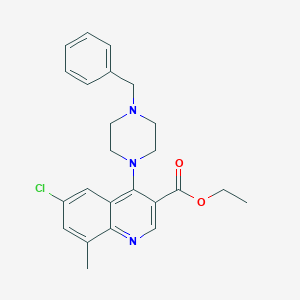![molecular formula C26H21NO5S2 B284911 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate, also known as MBTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 531.64 g/mol.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, leading to its potential use as an anti-inflammatory and analgesic agent.
Biochemical and Physiological Effects:
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In animal models, 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been shown to reduce inflammation and pain, suggesting its potential use as an anti-inflammatory and analgesic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is its versatility in various fields, including medicinal chemistry, material science, and organic synthesis. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate research, including:
1. Investigating its potential use as an anticancer agent in combination with other chemotherapeutic agents.
2. Developing more efficient and environmentally friendly synthesis methods.
3. Exploring its potential use as a photochromic material in various applications.
4. Investigating its potential use as a crosslinking agent for other materials, such as polymers and composites.
5. Studying its potential use as an anti-inflammatory and analgesic agent in various animal models.
In conclusion, 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop more efficient and environmentally friendly synthesis methods.
Synthesis Methods
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting product is then reacted with 2-thiophenesulfonamide to form 4-[(4-methylbenzoyl)(2-thienylsulfonyl)amino]benzoic acid. Finally, the acid is esterified with methanol to form 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate.
Scientific Research Applications
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In material science, 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been used as a crosslinking agent for rubber compounds, which improves their mechanical properties. It has also been investigated for its potential use as a photochromic material, which can change color upon exposure to light.
In organic synthesis, 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been used as a reagent in various reactions, including the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles.
properties
Molecular Formula |
C26H21NO5S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[4-[(4-methylbenzoyl)-thiophen-2-ylsulfonylamino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H21NO5S2/c1-18-5-9-20(10-6-18)25(28)27(34(30,31)24-4-3-17-33-24)22-13-15-23(16-14-22)32-26(29)21-11-7-19(2)8-12-21/h3-17H,1-2H3 |
InChI Key |
RFEGZTLNKHDAQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)